molecular formula C12H16O3 B14763975 1-(4-(Methoxymethoxy)-3,5-dimethylphenyl)ethanone

1-(4-(Methoxymethoxy)-3,5-dimethylphenyl)ethanone

Cat. No.: B14763975
M. Wt: 208.25 g/mol
InChI Key: ZZUAFANDHREJDF-UHFFFAOYSA-N
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Description

1-(4-(Methoxymethoxy)-3,5-dimethylphenyl)ethanone is an organic compound with a complex structure that includes a methoxymethoxy group and dimethylphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methoxymethoxy)-3,5-dimethylphenyl)ethanone typically involves the reaction of 3,5-dimethylphenol with methoxymethyl chloride in the presence of a base to form the methoxymethoxy derivative. This intermediate is then subjected to Friedel-Crafts acylation using ethanoyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Methoxymethoxy)-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-(Methoxymethoxy)-3,5-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(4-(Methoxymethoxy)-3,5-dimethylphenyl)ethanone exerts its effects involves interactions with various molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring and ethanone group also play roles in its chemical behavior and interactions with biological molecules .

Comparison with Similar Compounds

  • 1-(2-hydroxy-4-methoxyphenyl)ethanone
  • 1-(4-hydroxy-2-methoxyphenyl)ethanone
  • 1-(1,4-dimethyl-3-cyclohexen-1-yl)ethanone
  • 1-(7-hydroxy-5-methoxy-2,2-dimethyl-2H-1-benzopyran-8-yl)ethanone

Uniqueness: 1-(4-(Methoxymethoxy)-3,5-dimethylphenyl)ethanone is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its solubility, stability, and interactions with other molecules .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-[4-(methoxymethoxy)-3,5-dimethylphenyl]ethanone

InChI

InChI=1S/C12H16O3/c1-8-5-11(10(3)13)6-9(2)12(8)15-7-14-4/h5-6H,7H2,1-4H3

InChI Key

ZZUAFANDHREJDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCOC)C)C(=O)C

Origin of Product

United States

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